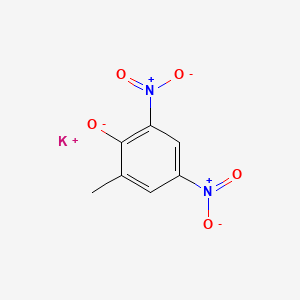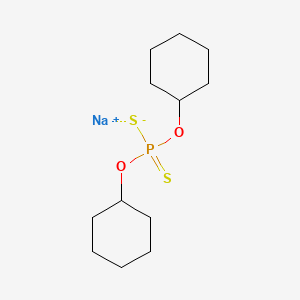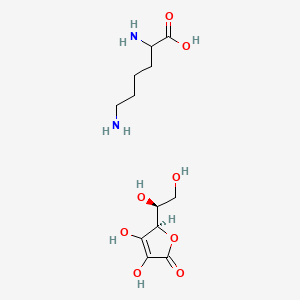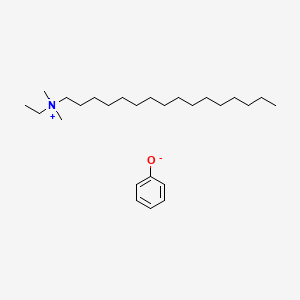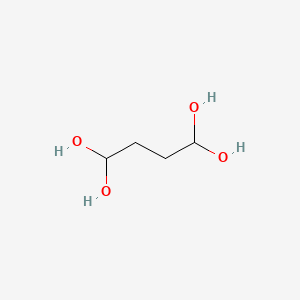
Butane-1,1,4,4,-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,1,4,4-tetrol is a tetrahydroxy derivative of butane, where the hydroxyl groups are attached to the first and fourth carbon atoms. This compound is also known as a tetritol and is part of the sugar alcohol family. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1,4,4-tetrol can be achieved through several methods. One common approach involves the reduction of butane-1,1,4,4-tetraone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete reduction.
Industrial Production Methods
On an industrial scale, butane-1,1,4,4-tetrol can be produced through catalytic hydrogenation of butane-1,1,4,4-tetraone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity butane-1,1,4,4-tetrol.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,1,4,4-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Butane-1,1,4,4-tetrol can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form butane-1,1,4,4-tetraone.
Reduction: As mentioned earlier, reduction of butane-1,1,4,4-tetraone using sodium borohydride or lithium aluminum hydride yields butane-1,1,4,4-tetrol.
Substitution: The hydroxyl groups in butane-1,1,4,4-tetrol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include butane-1,1,4,4-tetraone (oxidation), butane-1,1,4,4-tetrol (reduction), and various substituted derivatives (substitution).
Wissenschaftliche Forschungsanwendungen
Butane-1,1,4,4-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Butane-1,1,4,4-tetrol is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of butane-1,1,4,4-tetrol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in various metabolic pathways. The hydroxyl groups in butane-1,1,4,4-tetrol can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,2,3,4-tetrol: Another tetrahydroxy derivative of butane, differing in the position of hydroxyl groups.
Erythritol: A four-carbon sugar alcohol with hydroxyl groups at positions 1, 2, 3, and 4.
1,4-Butanediol: A dihydroxy derivative of butane with hydroxyl groups at positions 1 and 4.
Uniqueness
Butane-1,1,4,4-tetrol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and physical properties. This arrangement allows for unique interactions in host-guest chemistry and makes it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
84000-91-9 |
|---|---|
Molekularformel |
C4H10O4 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
butane-1,1,4,4-tetrol |
InChI |
InChI=1S/C4H10O4/c5-3(6)1-2-4(7)8/h3-8H,1-2H2 |
InChI-Schlüssel |
LYGJUHQDLQALGX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(O)O)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



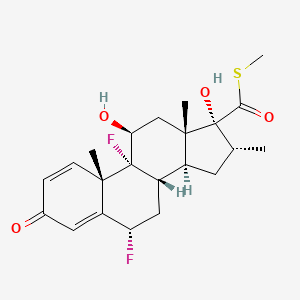

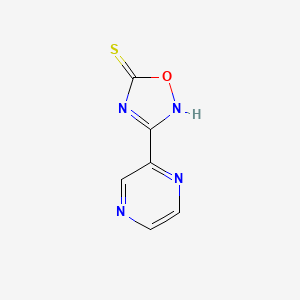

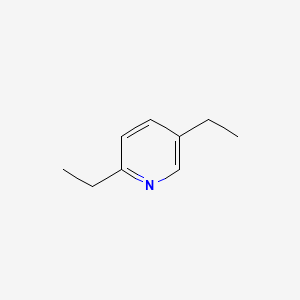
![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
